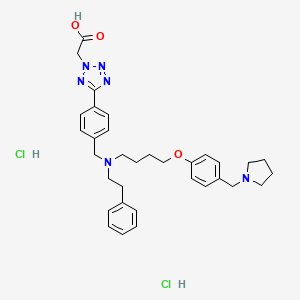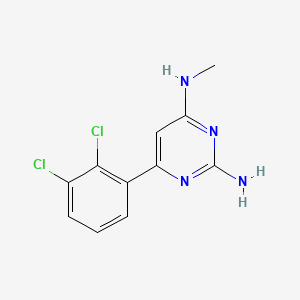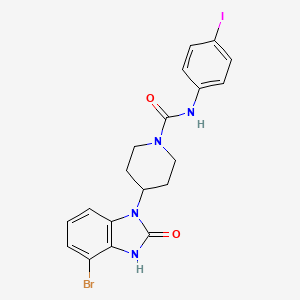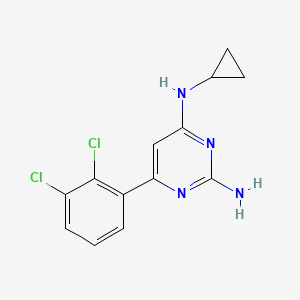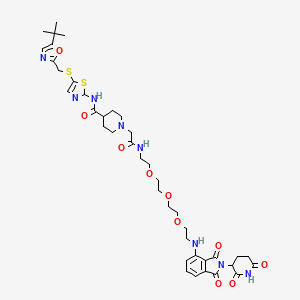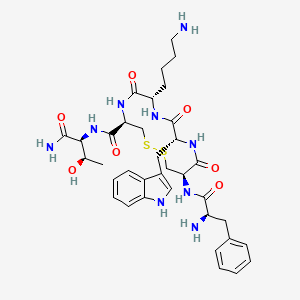
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLN-232, also known as CAP-232, is a synthetic cyclic heptapeptide with potential antineoplastic activity. Pyruvate kinase (PK) inhibitor TLN-232 targets pyruvate kinase M2 (M2PK), which may disrupt tumor cell anaerobic glycolysis. M2PK is a dimeric isoform of PK and the predominant PK isoform found in tumor cells.
Scientific Research Applications
Anticancer Activity
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2 and its analogs have been studied for their anticancer properties. Research shows that these compounds exhibit concentration-dependent antiproliferative effects against various human tumor cell lines, such as HT-29, MDA-MB-231, HepG2, and HeLa. Certain analogs like D-Phe-c(Cys-Phe-D-Trp-Lys-Tle-Cys)-Thr-NH2 have shown significant antiproliferative effects on specific cancer cell lines, indicating their potential as cancer therapies (Staykova, Naydenova, Wesselinova, Kalistratova, & Vezenkov, 2012).
Cytotoxicity and Antioxidant Activity
These compounds also display cytotoxic and antioxidant activities. Modified analogs of H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2 have been tested for their in vitro cytotoxic effects against human tumor cell lines and demonstrated significantly higher antioxidant capacity compared to standard antioxidants. These findings suggest potential therapeutic applications in treating various cancers (Naydenova, Wesselinova, Staykova, Goshev, & Vezenkov, 2019).
Bioactive Peptide Analogs
The synthesis and biological activity of highly potent octapeptide analogs of somatostatin, closely related to H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2, have been explored. These analogs show significant activity in inhibiting growth hormone release and possess antitumor activities, indicated by their ability to inhibit the growth of various animal models of tumors (Cai, Szoke, Lu, Fu, Redding, & Schally, 1986).
Conformational Studies
Conformational studies of analogs like D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 provide insights into the structural aspects that contribute to their bioactivity. These studies help in understanding the molecular basis of their interaction with biological targets (Pelton, Whalon, Cody, & Hruby, 2009).
properties
CAS RN |
158899-10-6 |
|---|---|
Product Name |
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2 |
Molecular Formula |
C36H49N9O7S2 |
Molecular Weight |
783.96 |
IUPAC Name |
(4R,7S,10R,13R)-10-((1H-indol-3-yl)methyl)-N-((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)-13-((R)-2-amino-3-phenylpropanamido)-7-(4-aminobutyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide |
InChI |
InChI=1S/C36H49N9O7S2/c1-20(46)30(31(39)47)45-36(52)29-19-54-53-18-28(43-32(48)24(38)15-21-9-3-2-4-10-21)35(51)42-27(16-22-17-40-25-12-6-5-11-23(22)25)34(50)41-26(33(49)44-29)13-7-8-14-37/h2-6,9-12,17,20,24,26-30,40,46H,7-8,13-16,18-19,37-38H2,1H3,(H2,39,47)(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,52)/t20-,24-,26+,27-,28+,29+,30+/m1/s1 |
InChI Key |
XBCFQAGFOXLGBK-OYNNYJHJSA-N |
SMILES |
O=C([C@@H](NC([C@H](CCCCN)NC([C@@H](CC1=CNC2=C1C=CC=C2)N3)=O)=O)CSSC[C@H](NC([C@H](N)CC4=CC=CC=C4)=O)C3=O)N[C@@H]([C@H](O)C)C(N)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TLN232; TLN 232; TLN232; CAP232; CAP232; CAP 232. Amino acid sequence: DPheCysDTrpLysCysThrNH2. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




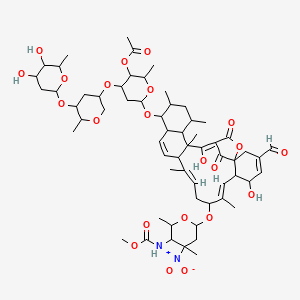
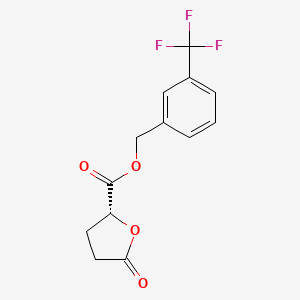
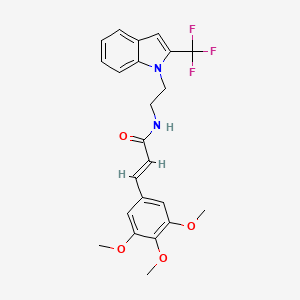
![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)
